Gilteritinib d8 is a stable isotope-labeled derivative of gilteritinib, a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, primarily used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations. Gilteritinib itself was developed by Astellas Pharma and received FDA approval in November 2018 for treating adult patients with relapsed or refractory AML harboring FLT3 mutations. The compound is classified as a small molecule and falls under the category of antineoplastic agents, specifically targeting receptor tyrosine kinases, including FLT3 and AXL, which are implicated in cancer progression and resistance to therapies .
Gilteritinib d8 can be synthesized through a modified version of the synthesis pathway used for gilteritinib. The synthesis typically involves the following steps:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and purification methods are crucial for achieving high yields and purities in the synthesis of gilteritinib d8 .
The molecular structure of gilteritinib d8 mirrors that of gilteritinib but includes deuterium substitutions. The IUPAC name for gilteritinib is:
The molecular formula is for gilteritinib, while the deuterated version will have a similar formula with deuterium atoms replacing some hydrogen atoms. The compound has a molecular weight of approximately 1221.5 g/mol .
Gilteritinib d8 participates in various chemical reactions typical for kinase inhibitors:
Gilteritinib d8 functions primarily by inhibiting the activity of FLT3 receptor tyrosine kinases, particularly those with activating mutations such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain mutations (FLT3-D835Y). The mechanism involves:
Gilteritinib d8 has several scientific applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3